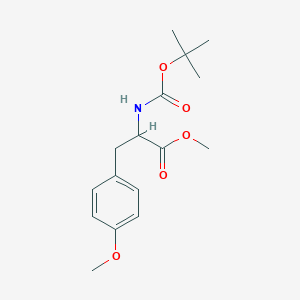
Methyl 2-((tert-butoxycarbonyl)amino)-3-(4-methoxyphenyl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-((tert-butoxycarbonyl)amino)-3-(4-methoxyphenyl)propanoate is a compound that is structurally related to several research chemicals synthesized for various purposes, including the study of natural products, pharmaceutical intermediates, and materials science. While the specific compound is not directly mentioned in the provided papers, the structural motifs and synthetic strategies are closely related to the compounds discussed in the papers .
Synthesis Analysis
The synthesis of related compounds typically involves multistep procedures starting from commercially available or readily synthesized starting materials. For example, the synthesis of a key intermediate of Biotin, which shares the tert-butoxycarbonyl amino motif, was achieved from L-cystine in a 67% overall yield through esterification and protection steps . Another related compound was synthesized from L-DOPA, which involved protection and iodination steps . These methods highlight the importance of protecting group strategies in the synthesis of complex molecules.
Molecular Structure Analysis
The molecular structures of synthesized compounds are confirmed using various spectroscopic techniques. For instance, the structure of a related compound was confirmed using IR, 1H-NMR, 13C-NMR, 2D NMR spectroscopy, as well as ESI-MS and HRMS . These techniques are crucial for verifying the identity and purity of the synthesized compounds.
Chemical Reactions Analysis
The related compounds synthesized in these studies often undergo further chemical transformations. For example, a compound with a similar tert-butoxycarbonyl amino group was reacted with various amines and nucleophiles to yield a range of substitution products and fused heterocycles . These reactions demonstrate the chemical versatility of the tert-butoxycarbonyl amino motif in synthetic chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are characterized using spectroscopic methods and sometimes by X-ray crystallography. For instance, the crystal and molecular structure of a synthesized compound was characterized by X-ray crystallographic analysis, revealing intramolecular hydrogen bonding . Additionally, the yield and process conditions of a related antioxidant compound were studied to improve its synthesis, with the yield being increased to an average of 95% using KOH as a catalyst . These studies provide insights into the properties and optimization of related compounds.
Applications De Recherche Scientifique
Enantioselective Synthesis
Methyl 2-((tert-butoxycarbonyl)amino)-3-(4-methoxyphenyl)propanoate is utilized in the enantioselective synthesis of neuroexcitants and related compounds. For instance, it plays a crucial role in the synthesis of both enantiomers of neuroexcitant analogues like 2-amino-3-(3-hydroxy-5-methyl-4-yl) propanoic acid (AMPA) (Pajouhesh et al., 2000).
Synthesis of Natural Product Intermediates
This compound is integral in synthesizing key intermediates of natural products, such as Biotin. Biotin, a water-soluble vitamin, is crucial in metabolic processes like the catalytic fixation of carbon dioxide in the biosynthesis of fatty acids, sugars, and α-amino acids. The synthesis from L-cystine demonstrates the compound's versatility and importance in complex biochemical processes (Qin et al., 2014).
Creation of Enantiomerically Pure Compounds
It's also used in generating enantiomerically pure compounds, such as aza-Morita–Baylis–Hillman adducts. These are essential for developing pharmaceuticals and other chemicals that require specific stereochemistry for effectiveness (Martelli et al., 2011).
Fluorescence Studies
Another application involves the synthesis of compounds with specific fluorescence properties. These compounds are valuable in analytical and diagnostic applications, where their unique fluorescence can be leveraged for detection and measurement purposes (Memeo et al., 2014).
Chemical Transformations and Synthesis
It serves as a precursor for various chemical transformations. For example, it's used in the synthesis of methyl (Z)-2-((tert-butoxycarbonyl)amino)-3-(dimethylamino)propenoate, demonstrating its role in creating complex molecular structures for various applications (Baš et al., 2001).
Key Fragment in Synthesis of Complex Molecules
It acts as a key fragment in the synthesis of complex molecules like microsporin B, an unusual amino acid residue. This highlights its role in the creation of specialized compounds for advanced scientific applications (Swaroop et al., 2014).
Propriétés
IUPAC Name |
methyl 3-(4-methoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO5/c1-16(2,3)22-15(19)17-13(14(18)21-5)10-11-6-8-12(20-4)9-7-11/h6-9,13H,10H2,1-5H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOMIHTTUAILLQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-((tert-butoxycarbonyl)amino)-3-(4-methoxyphenyl)propanoate | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

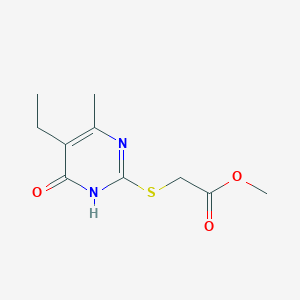
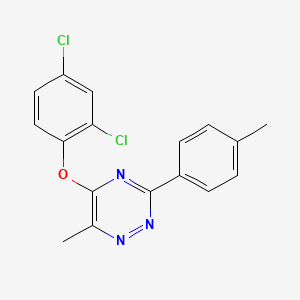
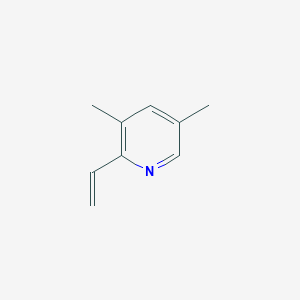
![6-((4-chlorophenyl)sulfonyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)nicotinamide](/img/structure/B2508249.png)
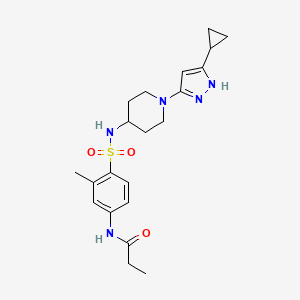
![N-([2,4'-bipyridin]-4-ylmethyl)-1-(benzo[d]oxazol-2-yl)pyrrolidine-2-carboxamide](/img/structure/B2508252.png)
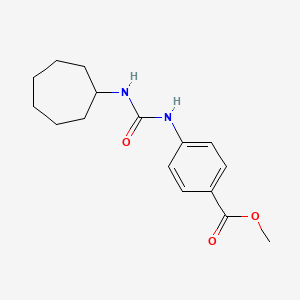
![Tert-butyl 2-[(2R)-piperidin-2-YL]acetate](/img/structure/B2508260.png)
![(Z)-5-(4-bromobenzylidene)-2-(pyridin-4-yl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B2508261.png)
![6-Oxo-6H-anthra[1,9-cd]isoxazole-3-carboxylic acid methyl ester](/img/structure/B2508262.png)
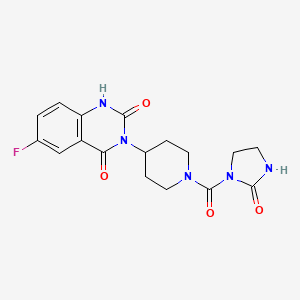
![Ethyl 5-{[(2-chlorobenzoyl)amino]methyl}-4,5-dihydro-3-isoxazolecarboxylate](/img/structure/B2508266.png)
![2-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]-2-methyl-N-phenyl-1-hydrazinecarbothioamide](/img/structure/B2508267.png)
